4-(6-Bromopyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
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Overview
Description
4-(6-Bromopyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester is a complex organic compound that features a bromopyridine moiety attached to a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromopyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Cyclization: Formation of the tetrahydropyrimidine ring through cyclization reactions.
Esterification: Conversion of the carboxylic acid group to an ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the bromine atom or other functional groups are oxidized.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromopyridine derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(6-Bromopyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of bromopyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, affecting their activity. The tetrahydropyrimidine ring may also play a role in binding to biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloropyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
- 4-(6-Fluoropyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Uniqueness
The presence of the bromine atom in 4-(6-Bromopyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester imparts unique reactivity and interaction profiles compared to its chloro and fluoro analogs. This makes it particularly valuable in specific chemical and biological applications.
Properties
Molecular Formula |
C13H14BrN3O3 |
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Molecular Weight |
340.17 g/mol |
IUPAC Name |
ethyl 4-(6-bromopyridin-3-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H14BrN3O3/c1-3-20-12(18)10-7(2)16-13(19)17-11(10)8-4-5-9(14)15-6-8/h4-6,11H,3H2,1-2H3,(H2,16,17,19) |
InChI Key |
ZZYCUXWANLPLHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN=C(C=C2)Br)C |
Origin of Product |
United States |
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